tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate
CAS No.: 1240594-60-8
Cat. No.: VC0031295
Molecular Formula: C10H14ClN3O2
Molecular Weight: 243.691
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240594-60-8 |
|---|---|
| Molecular Formula | C10H14ClN3O2 |
| Molecular Weight | 243.691 |
| IUPAC Name | tert-butyl N-[(5-chloropyrimidin-2-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) |
| Standard InChI Key | BENCZHUTKWOPCH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=NC=C(C=N1)Cl |
Introduction
The compound is officially registered with the Chemical Abstracts Service (CAS) registry number 1240594-60-8, which serves as its unique identifier in chemical databases and literature . This allows researchers to accurately track and reference this specific compound across different research platforms and publications.
Nomenclature and Identification
| Identifier Type | Value |
|---|---|
| IUPAC Name | tert-butyl N-[(5-chloropyrimidin-2-yl)methyl]carbamate |
| CAS Number | 1240594-60-8 |
| Alternate Names | (5-Chloro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester |
| Standard InChIKey | BENCZHUTKWOPCH-UHFFFAOYSA-N |
| PubChem Compound ID | 72710400 |
Physical and Chemical Properties
Structural Properties
tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate possesses a well-defined molecular structure with several functional groups that contribute to its chemical behavior and reactivity. The compound contains a pyrimidine ring with a chlorine substituent at the 5-position, creating a reactive site for potential nucleophilic aromatic substitution reactions. The methylene bridge connecting the pyrimidine ring to the carbamate group provides conformational flexibility to the molecule, which can be important for its interactions in biological systems or synthetic processes.
The molecular formula of the compound is C₁₀H₁₄ClN₃O₂, with a calculated molecular weight of 243.691 g/mol . This relatively low molecular weight, combined with its moderate lipophilicity (XLogP3 of 1.4), contributes to its utility as a building block in medicinal chemistry and pharmaceutical research .
Physical and Chemical Characteristics
The compound exhibits several important physical and chemical properties that determine its behavior in different environments and reactions. Based on computational predictions and experimental data, the following properties have been established:
The topological polar surface area (TPSA) of 64.1 Ų indicates a moderate capacity for hydrogen bonding, which is consistent with the presence of one hydrogen bond donor and five hydrogen bond acceptor sites . The rotatable bond count of 5 suggests moderate conformational flexibility, which can be important for its interactions with biological targets or in synthetic transformations .
Molecular Representations
Several standard molecular representations exist for tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate, providing different ways to encode its structural information:
| Representation Type | Value |
|---|---|
| SMILES | CC(C)(C)OC(=O)NCC1=NC=C(C=N1)Cl |
| Standard InChI | InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) |
| Standard InChIKey | BENCZHUTKWOPCH-UHFFFAOYSA-N |
These representations serve as important tools for computational chemistry, database searching, and structure-based analyses .
Applications and Uses
Role in Organic Synthesis
tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective transformations at other reactive sites within the molecule. This protecting group can be removed under acidic conditions, revealing a primary amine that can participate in various reactions, such as amide formation, reductive amination, or nucleophilic substitution.
| Supplier | Catalog Number | Purity | Quantity | Price | Last Updated |
|---|---|---|---|---|---|
| Chemenu | CM165465-5g | 95% | 5g | $738 | 2021-08-05 |
| TRC | B692650-1g | Not specified | 1g | $205.00 | 2022-06-06 |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763170-1g | 98% | 1g | ¥2214.00 | 2024-08-09 |
| CymitQuimica | TR-B692650 | Not specified | 5g | 1,136.00 € | Not specified |
The significant price variation among suppliers reflects differences in manufacturing processes, purification methods, quality control standards, and market positioning . Higher purity products generally command premium prices, as they require more sophisticated purification techniques and quality control measures.
Purchase Considerations
When selecting a supplier for tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate, researchers should consider several factors beyond price alone:
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Purity specifications: Higher purity products are essential for sensitive applications, particularly in pharmaceutical research.
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Certificate of analysis: Comprehensive analytical data confirming the identity and purity of the compound.
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Safety data sheet availability: Proper documentation of handling procedures and safety considerations.
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Delivery timeframes: Particularly important for time-sensitive research projects.
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Technical support: Access to expertise regarding the compound's handling and applications.
Most suppliers offer technical support and detailed product information to assist researchers in making informed purchasing decisions .
Structural Relationships and Comparative Analysis
Related Compounds
Several compounds structurally related to tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate appear in chemical databases and literature. These compounds share certain structural elements but differ in specific functional groups or substitution patterns:
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tert-Butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate (CAS: 1279820-16-4): This isomeric compound features the chlorine substituent at the 2-position rather than the 5-position of the pyrimidine ring .
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[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (C14H21ClN4O2): This related compound incorporates a piperidine ring between the pyrimidine and the Boc-protected amine, increasing its structural complexity and molecular weight (312.79 g/mol).
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Tert-butyl ((1-(5-chloropyrimidin-2-yl)pyrrolidin-2-yl)methyl)carbamate (CAS: 1420871-69-7): Similar to the previous compound but featuring a pyrrolidine ring instead of piperidine, also with a molecular weight of 312.79 g/mol .
These structurally related compounds illustrate the diversity of chemical scaffolds that can be built around the core 5-chloropyrimidine structure, demonstrating the versatility of this molecular framework in chemical synthesis and drug discovery.
Structure-Activity Considerations
The positioning of the chlorine substituent on the pyrimidine ring (5-position versus 2-position) can significantly affect the compound's reactivity and potential applications. The 5-position chlorine in tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate is less activated toward nucleophilic aromatic substitution compared to a 2-position chlorine, potentially offering greater selectivity in certain reactions.
The incorporation of additional structural elements, such as the piperidine or pyrrolidine rings seen in related compounds, introduces conformational constraints and additional functional sites that can influence binding to biological targets or participation in chemical reactions .
Research and Development Perspectives
Future Applications
Given its structural features and reactivity profile, tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate holds potential for expanded applications in various fields:
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Development of novel pyrimidine-based pharmacophores for targeting specific biological pathways.
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Creation of functionalized materials incorporating the pyrimidine motif for specialized applications.
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Use as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
These potential applications highlight the ongoing relevance of this compound in chemical research and development endeavors.
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